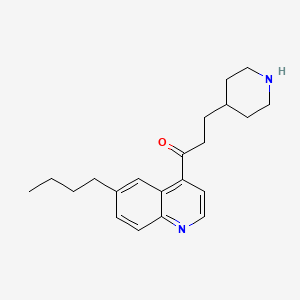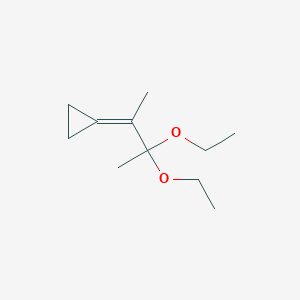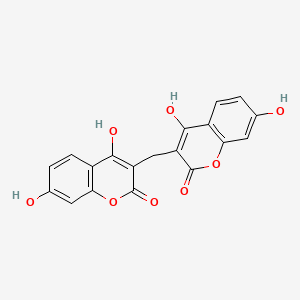
3,3'-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) is a chemical compound with the molecular formula C₁₉H₁₂O₆ and a molecular weight of 336.3 g/mol . It is also known by other names such as dicoumarol and bishydroxycoumarin . This compound is a naturally occurring anticoagulant that is structurally similar to warfarin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) involves the reaction of 4-hydroxycoumarin with formaldehyde under acidic conditions . The reaction typically proceeds as follows:
Reactants: 4-hydroxycoumarin and formaldehyde.
Conditions: Acidic medium, often using hydrochloric acid.
Procedure: The reactants are mixed and heated to facilitate the formation of the methylene bridge between two 4-hydroxycoumarin molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 4-hydroxycoumarin and formaldehyde.
Controlled Conditions: Precise control of temperature and pH to ensure high yield and purity.
Purification: The product is purified using crystallization or other separation techniques to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated or nitrated products depending on the substituent introduced.
Applications De Recherche Scientifique
3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its anticoagulant properties and its effects on blood clotting mechanisms.
Medicine: Investigated for its potential use in treating thromboembolic disorders and as an anticoagulant therapy.
Industry: Used in the production of anticoagulant rodenticides and other related products.
Mécanisme D'action
The mechanism of action of 3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) involves its role as a competitive inhibitor of vitamin K epoxide reductase . This enzyme is crucial for the regeneration of reduced vitamin K, which is necessary for the synthesis of clotting factors. By inhibiting this enzyme, the compound reduces the levels of active clotting factors, thereby exerting its anticoagulant effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Warfarin: Another anticoagulant with a similar mechanism of action but different chemical structure.
Coumarin: The parent compound from which many anticoagulants are derived.
Phenprocoumon: A long-acting anticoagulant with a similar mode of action.
Uniqueness
3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) is unique due to its specific structure that allows it to form a methylene bridge between two 4-hydroxycoumarin molecules. This structural feature contributes to its distinct pharmacological properties and its effectiveness as an anticoagulant .
Propriétés
Numéro CAS |
63844-74-6 |
|---|---|
Formule moléculaire |
C19H12O8 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
3-[(4,7-dihydroxy-2-oxochromen-3-yl)methyl]-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C19H12O8/c20-8-1-3-10-14(5-8)26-18(24)12(16(10)22)7-13-17(23)11-4-2-9(21)6-15(11)27-19(13)25/h1-6,20-23H,7H2 |
Clé InChI |
ZCRYILRCCBOILO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)OC(=O)C(=C2O)CC3=C(C4=C(C=C(C=C4)O)OC3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
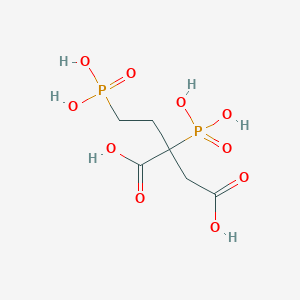
![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)
![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)

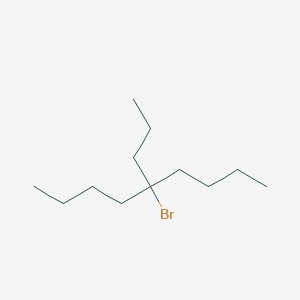
![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)


